ethyl 4-bromo-1-sec-butyl-1H-pyrazole-5-carboxylate
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Overview
Description
Ethyl 4-bromo-1-sec-butyl-1H-pyrazole-5-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom, a sec-butyl group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-bromo-1-sec-butyl-1H-pyrazole-5-carboxylate typically involves the reaction of 4-bromopyrazole with sec-butyl bromide in the presence of a base, followed by esterification with ethyl chloroformate. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like potassium carbonate or sodium hydride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-1-sec-butyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The pyrazole ring can be oxidized or reduced under specific conditions.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of 4-azido or 4-thio derivatives.
Oxidation: Formation of pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Hydrolysis: Formation of 4-bromo-1-sec-butyl-1H-pyrazole-5-carboxylic acid.
Scientific Research Applications
Ethyl 4-bromo-1-sec-butyl-1H-pyrazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.
Chemical Synthesis: Acts as an intermediate in the synthesis of more complex heterocyclic compounds
Mechanism of Action
The mechanism of action of ethyl 4-bromo-1-sec-butyl-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromine atom and the pyrazole ring play crucial roles in its binding affinity and specificity. The molecular targets and pathways involved can vary but often include key enzymes or receptors in biological pathways .
Comparison with Similar Compounds
Similar Compounds
4-Bromopyrazole: A simpler analog without the sec-butyl and ethyl ester groups.
1-sec-Butyl-1H-pyrazole-5-carboxylate: Lacks the bromine atom.
Ethyl 1H-pyrazole-5-carboxylate: Lacks both the bromine atom and the sec-butyl group.
Uniqueness
Ethyl 4-bromo-1-sec-butyl-1H-pyrazole-5-carboxylate is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of the bromine atom allows for further functionalization, while the sec-butyl group and ethyl ester provide steric and electronic effects that can influence its interactions with biological targets .
Properties
IUPAC Name |
ethyl 4-bromo-2-butan-2-ylpyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O2/c1-4-7(3)13-9(8(11)6-12-13)10(14)15-5-2/h6-7H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGJXSOXHPUSPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=C(C=N1)Br)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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